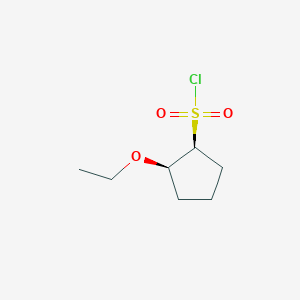
N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, also known as DTG, is a synthetic compound that belongs to the family of pyrrolidine carboxamides. It was first synthesized in 1982 and has since been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Catalytic Applications and Complex Synthesis
Research involving similar chemical structures, such as scandium, yttrium, and lanthanum benzyl and alkynyl complexes, explores the synthesis, characterization, and catalytic applications of these compounds. These complexes are used as catalysts for the Z-selective linear dimerization of phenylacetylenes, indicating the potential of structurally related compounds in catalysis and organic synthesis (Ge, Meetsma, & Hessen, 2009).
Antioxidant and Antitumor Activities
A novel thiourea derivative and its metal complexes have been synthesized and characterized, displaying significant antioxidant and antitumor activities. This suggests that compounds with related chemical frameworks could be explored for their biological activities, offering a potential pathway for the development of new therapeutic agents (Yeşilkaynak et al., 2017).
Antimicrobial Activity
The synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their analogues have been described, along with their antimicrobial activity. This underscores the potential use of related compounds in developing new antimicrobial agents, demonstrating the importance of structural modifications to achieve desired biological effects (Spoorthy et al., 2021).
Heterocyclic Synthesis
Research on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nucleophiles to yield heterocyclic derivatives emphasizes the utility of similar chemical structures in heterocyclic chemistry. This work highlights the versatility of such compounds in synthesizing a wide range of heterocyclic compounds, which are crucial in pharmaceutical development (Mohareb et al., 2004).
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-16-4-3-13(9-17(16)23-2)10-19-18(21)20-7-5-14(11-20)15-6-8-24-12-15/h3-4,6,8-9,12,14H,5,7,10-11H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZROKZKQMKWEMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)C3=CSC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)

![(4-Nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2403594.png)
![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2403596.png)
![4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2403597.png)

![Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2403599.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2403602.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B2403605.png)
